4-(4-Benzyloxyphenyl)-3-methylbenzoic acid
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Overview
Description
4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is an organic compound with the molecular formula C21H18O3 It is a derivative of benzoic acid, featuring a benzyloxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 3-methylbenzoic acid.
Formation of Benzyloxy Group: 4-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Condensation Reaction: The 4-benzyloxybenzaldehyde is then subjected to a condensation reaction with 3-methylbenzoic acid using a suitable catalyst like p-toluenesulfonic acid.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyloxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: this compound can be converted to 4-(4-benzyloxyphenyl)-3-methylbenzaldehyde.
Reduction: The reduction of the carboxylic acid group yields 4-(4-benzyloxyphenyl)-3-methylbenzyl alcohol.
Substitution: Nitration produces 4-(4-benzyloxyphenyl)-3-methyl-2-nitrobenzoic acid.
Scientific Research Applications
4-(4-Benzyloxyphenyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.
4-(Benzyloxy)benzyl chloride: Contains a benzyloxy group but with a benzyl chloride moiety.
4-Benzyloxyphenol: Features a benzyloxy group attached to a phenol ring.
Uniqueness
4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is unique due to the presence of both a benzyloxy group and a methyl group on the benzoic acid core. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-4-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-13-18(21(22)23)9-12-20(15)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBXCSWWOJSHOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692244 |
Source
|
Record name | 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167627-35-2 |
Source
|
Record name | 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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